![molecular formula C12H10FN3O4 B2370230 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-68-7](/img/structure/B2370230.png)

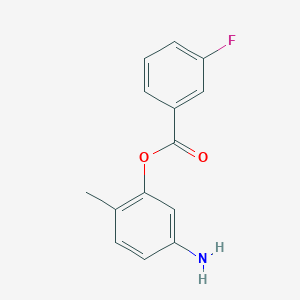

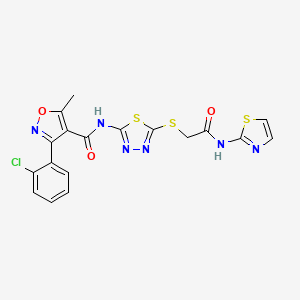

2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Radioligand Synthesis for PET Imaging

The compound 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has been utilized in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. For instance, Iwata et al. (2000) described the synthesis of a histamine H3 receptor ligand, fluoroproxyfan, which incorporated a similar fluorobenzyl component. This synthesis is significant for clinical PET studies, indicating the potential of related compounds in diagnostic imaging (Iwata et al., 2000).

Conformation Analysis of Benzimidazole Derivatives

In a study by Benznidazole (2018), the conformation of a related compound, N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, was analyzed. The research focused on understanding the relative orientation of different fragments of the molecule, which can be relevant to the pharmacological properties of similar compounds (Benznidazole, 2018).

Synthesis and Evaluation as Anticonvulsant Agents

Liu et al. (2016) synthesized novel benzthiazoles, including derivatives similar to the compound , and evaluated them for anticonvulsant activity. Their findings highlight the potential therapeutic applications of such compounds in treating seizures (Liu et al., 2016).

Anti-inflammatory and Analgesic Activities

Khalifa and Abdelbaky (2008) investigated derivatives of imidazolyl acetic acid, including compounds structurally related to 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide. Their research focused on evaluating the anti-inflammatory and analgesic activities of these compounds, which is crucial for the development of new pain-relief medications (Khalifa & Abdelbaky, 2008).

Synthesis for Fluorogenic Dyes

Zaitseva et al. (2020) explored the oxidation of related imidazolones to form compounds that can be used as fluorogenic dyes. This research indicates potential applications in developing new materials for imaging and diagnostics (Zaitseva et al., 2020).

Cytotoxic Evaluation and Docking Studies

Ganga and Sankaran (2020) synthesized and characterized derivatives of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole. They evaluated these compounds for anticancer activities, highlighting the potential of such compounds in cancer research and therapy (Ganga & Sankaran, 2020).

properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-8-3-1-7(2-4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSHHXSSDJZIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)

![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)